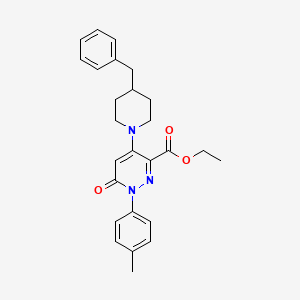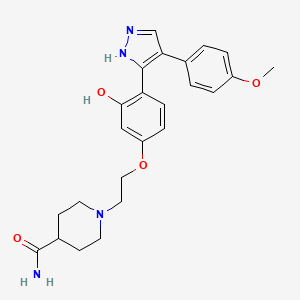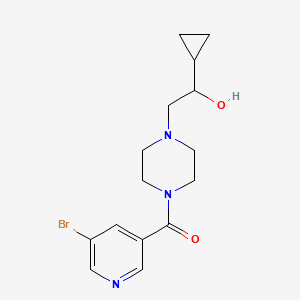
3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine” are not available, a similar compound was synthesized using Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .Wissenschaftliche Forschungsanwendungen
Central Nervous System Activities
A range of imidazo[1,2-b]pyridazines, which include compounds structurally related to 3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine, have been synthesized and evaluated for their activities in the central nervous system. These compounds have shown varying degrees of effectiveness in binding to rat brain membrane receptors, suggesting potential applications in neurological research and drug development (Barlin, Davies, Ireland, & Zhang, 1992).
Anticonvulsant Activity
Imidazo[4,5-d]pyridazine analogs, closely related to the compound , have been synthesized and tested for their anticonvulsant properties. These studies provide insights into the potential of these compounds in developing new treatments for epilepsy and related disorders (Kelley, Thompson, Styles, Soroko, & Cooper, 1995).
Antimicrobial Evaluations
Research has been conducted on the synthesis and evaluation of antimicrobial properties of various imidazo and pyridazine derivatives. This indicates a potential application of this compound and similar compounds in the development of new antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Cardiac Phosphodiesterase Inhibition
Some 1,2,4-triazolo[4,3-b]pyridazines, which are structurally related to the target compound, have been identified as potent inhibitors of cardiac phosphodiesterase. This suggests potential therapeutic applications in cardiovascular diseases (Sircar, 1985).
Anti-HIV-1 Activity
Studies on imidazo[1,5-b]pyridazines have shown inhibitory activity against the reverse transcriptase of HIV-1 and the ability to inhibit the replication of the virus in vitro. This indicates a possible application in antiviral drug development, particularly against HIV-1 (Livermore et al., 1993).
Eigenschaften
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4S/c1-16-4-2-3-5-18(16)14-26-21-11-10-20(23-24-21)17-6-8-19(9-7-17)25-13-12-22-15-25/h2-13,15H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMDSJRDZVQMCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)





![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)
![N-biphenyl-4-yl-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2357240.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)